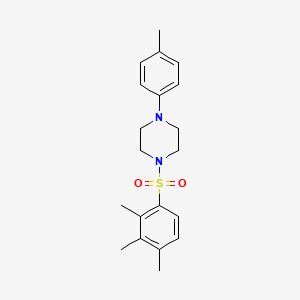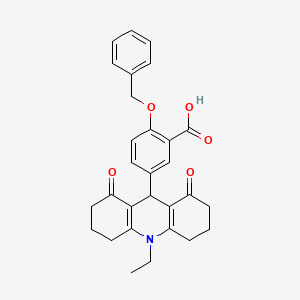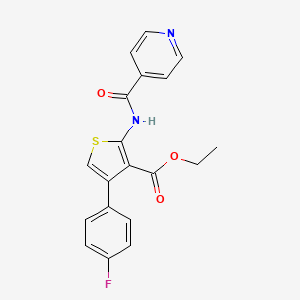![molecular formula C21H28N2O4S B3518419 N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B3518419.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide
描述
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a complex structure with a sulfonamide group, a phenyl ring, and an acetamide moiety, making it a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide typically involves multiple steps:
-
Formation of the Phenyl Sulfonamide Intermediate
Starting Materials: 4-nitrophenyl sulfone and diethylamine.
Reaction Conditions: The nitro group of 4-nitrophenyl sulfone is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting amine is then reacted with diethylamine to form the sulfonamide intermediate.
-
Synthesis of the Phenoxy Acetamide
Starting Materials: 2-isopropylphenol and chloroacetic acid.
Reaction Conditions: 2-isopropylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-isopropylphenoxy)acetic acid.
-
Coupling Reaction
Starting Materials: The phenyl sulfonamide intermediate and 2-(2-isopropylphenoxy)acetic acid.
Reaction Conditions: The two intermediates are coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the phenyl ring or the isopropyl group can lead to the formation of corresponding ketones or carboxylic acids.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction of the sulfonamide group can yield amines.
-
Substitution
Reagents: Halogenating agents such as thionyl chloride or bromine.
Conditions: Performed in the presence of a base or acid catalyst.
Products: Substitution reactions can introduce various functional groups onto the phenyl ring or the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Halogenating Agents: Thionyl chloride, bromine.
Catalysts: Palladium, DMAP, DCC.
科学研究应用
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Serves as a reagent in various organic transformations.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its analgesic and anti-inflammatory properties.
- Potential candidate for drug development targeting specific pathways.
-
Industry
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials with unique properties.
作用机制
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with signal transduction pathways.
The compound’s sulfonamide group is crucial for its binding affinity to target proteins, while the phenyl and acetamide moieties contribute to its overall stability and reactivity.
相似化合物的比较
Similar Compounds
- N-[4-(Diethylsulfamoyl)phenyl]-2-(4-isopropylphenoxy)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide stands out due to its specific structural features that confer unique reactivity and biological activity. Its combination of a sulfonamide group with a phenoxy acetamide framework allows for versatile applications across different fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-2-(2-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-5-23(6-2)28(25,26)18-13-11-17(12-14-18)22-21(24)15-27-20-10-8-7-9-19(20)16(3)4/h7-14,16H,5-6,15H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHXCYIQJIOXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B3518338.png)
![METHYL 3-[2-(3,4-DIMETHOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B3518348.png)
![2-{[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3518364.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B3518385.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N-[2-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B3518394.png)
![methyl 2-{[3-(2,6-dichlorophenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3518395.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B3518404.png)
![2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]-4-nitrobenzamide](/img/structure/B3518406.png)
![N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B3518424.png)
![2-ethoxy-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B3518430.png)
![1-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B3518435.png)
